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Compound of Interest

Compound Name:
2-Chlorooxazolo[5,4-c]pyridine

hydrochloride

CAS No.: 1258650-05-3

Cat. No.: B1421860

Get Quote

Executive Summary
The oxazolo[5,4-c]pyridine ring system represents a "privileged scaffold" in medicinal

chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g., c-Met,

VEGFR-2) and adenosine receptor antagonists.[1] The introduction of a chlorine atom at the

C2 position activates the scaffold for subsequent nucleophilic aromatic substitutions (

) or palladium-catalyzed cross-couplings, making 2-chlorooxazolo[5,4-c]pyridine a critical
intermediate.[1]

This protocol details a robust, three-stage synthesis starting from 4-amino-3-hydroxypyridine.[1]

Unlike the more common [4,5-b] isomers, the [5,4-c] fusion requires specific handling to

prevent regiochemical ambiguity and ensure stability of the pyridine nitrogen during

chlorination.[1]
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The synthetic logic relies on constructing the oxazole ring upon the pre-existing pyridine core

(Type I Synthesis).[1] The critical disconnection is at the C2-O and C2-N bonds of the oxazole

ring.[1]

Precursor Selection: The [5,4-c] fusion dictates the nitrogen of the oxazole ring must

originate from the 4-position of the pyridine, and the oxygen from the 3-position.[1]

Therefore, 4-amino-3-hydroxypyridine is the mandatory starting material.[1] (Note: Using 3-

amino-4-hydroxypyridine would yield the [4,5-c] isomer).[1]

Cyclization Strategy: A phosgene equivalent (CDI or Triphosgene) is used to form the cyclic

carbamate (oxazolone).[1]

Functionalization: Deoxychlorination converts the cyclic carbamate to the 2-chloro derivative.

[1]

2-Chlorooxazolo[5,4-c]pyridine
(Target)

Oxazolo[5,4-c]pyridin-2(1H)-one
(Tautomer: 2-Hydroxy)

Deoxychlorination
(POCl3)4-Amino-3-hydroxypyridine

(Starting Material)

Cyclocarbonylation
(CDI or Triphosgene)

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the conversion of the aminopyridinol core to

the target chloride.

Detailed Experimental Protocol
Stage 1: Cyclocarbonylation to Oxazolo[5,4-c]pyridin-
2(1H)-one
This step installs the oxazole ring.[1] 1,1'-Carbonyldiimidazole (CDI) is preferred over

phosgene gas for safety and stoichiometric control.[1]

Reagents:

4-Amino-3-hydroxypyridine (1.0 equiv)[1]

1,1'-Carbonyldiimidazole (CDI) (1.2 - 1.5 equiv)[1]
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Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)[1]

Procedure:

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser. Flush with nitrogen or argon.[1]

Dissolution: Suspend 4-amino-3-hydroxypyridine (5.0 g, 45.4 mmol) in anhydrous THF (50

mL). If solubility is poor, use DMF (30 mL) or add dry TEA (1.0 equiv).[1]

Addition: Add CDI (8.8 g, 54.5 mmol) portion-wise at room temperature. Caution: CO2

evolution will occur.[1]

Reaction: Heat the mixture to reflux (66°C for THF) or 80°C (for DMF) and stir for 3-5 hours.

Monitor by TLC (10% MeOH in DCM) or LC-MS.[1] The starting material peak should

disappear, replaced by the more polar oxazolone peak.[1]

Workup:

Cool the reaction mixture to room temperature.

If in THF: The product often precipitates.[1] Filter the solid, wash with cold THF and Et2O.

[1]

If in DMF: Pour the mixture into ice-water (200 mL). Adjust pH to ~6-7 with dilute acetic

acid if necessary to induce precipitation.[1] Filter the off-white solid.[1]

Drying: Dry the solid under high vacuum at 50°C overnight.

Yield Expectation: 75-85%[1]

Appearance: Off-white to pale yellow powder.[1]

Stage 2: Deoxychlorination to 2-Chlorooxazolo[5,4-
c]pyridine
This step converts the carbonyl moiety to the chloro-substituent.[1]
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Reagents:

Oxazolo[5,4-c]pyridin-2(1H)-one (Intermediate from Stage 1)[1]

Phosphorus Oxychloride (

) (Solvent/Reagent, ~10-15 equiv)[1]

Phosphorus Pentachloride (

) (1.0 equiv) - Optional but recommended for higher yields.[1]

Triethylamine (

) or

-Diethylaniline (Catalytic)[1]

Procedure:

Setup: In a dry pressure tube or round-bottom flask with a drying tube (CaCl2), place the

oxazolone intermediate (4.0 g).

Reagent Addition: Add

(6.1 g, 1.0 equiv) and mix briefly. Carefully add

(40 mL). Caution: Exothermic.[1][2]

Reaction: Heat the mixture to reflux (105-110°C) for 4-6 hours. The suspension should clear

as the starting material is consumed and the chlorinated product forms.[1]

Monitoring: Aliquot a small sample, quench in MeOH, and check LC-MS. (Note: The chloride

is reactive; avoid nucleophilic solvents during checking if possible, or check rapidly).

Workup (Critical for Stability):

Evaporate excess

under reduced pressure (rotary evaporator with a base trap).
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Resuspend the oily residue in anhydrous DCM (50 mL).

Pour the DCM solution slowly onto a mixture of crushed ice and saturated

(200 mL) with vigorous stirring. Ensure the pH remains basic (pH > 8) to keep the pyridine
nitrogen deprotonated and prevent hydrolysis of the C-Cl bond.[1]

Separate the organic layer.[1][3] Extract the aqueous layer 2x with DCM.[1]

Combine organic layers, dry over anhydrous

, and filter.

Concentrate to yield the crude free base.[1]

Stage 3: Salt Formation (Hydrochloride)
Isolating the product as the HCl salt improves long-term stability and crystallinity.[1]

Procedure:

Dissolve the crude free base (from Stage 2) in a minimum amount of anhydrous Diethyl

Ether or DCM (e.g., 20 mL).[1]

Cool to 0°C in an ice bath.

Dropwise add 4.0 M HCl in Dioxane (1.2 equiv relative to free base).

A white to pale yellow precipitate will form immediately.[1]

Stir at 0°C for 30 minutes.

Filtration: Filter the solid under an inert atmosphere (nitrogen blanket) if possible, as the salt

can be hygroscopic.[1] Wash with cold ether.[1]

Drying: Dry under high vacuum (0.1 mbar) for 6 hours.

Final Product Specifications:

Name: 2-Chlorooxazolo[5,4-c]pyridine hydrochloride[4][1][2][5][6][7]
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Formula:

MW: 154.55 (Free base) / 191.01 (HCl salt)[1]

Appearance: White to pale yellow crystalline solid.[1]

Storage: -20°C, desiccated. Moisture sensitive (C-Cl bond can hydrolyze over time).[1]

Key Reaction Parameters & Troubleshooting
Parameter Specification

Rationale /
Troubleshooting

Stoichiometry (CDI) 1.2 - 1.5 equiv

Excess CDI ensures complete

closure.[1] If starting material

remains, add 0.2 equiv more

CDI.[1]

Temperature (Step 2) 105°C (Reflux)

High temperature is required to

aromatize the system.[1] If

conversion is slow, add

catalytic DMF (Vilsmeier-

Haack conditions).[1]

Quenching (Step 2) Ice/NaHCO3

CRITICAL: Do not use water

alone.[1] The resulting

phosphoric acid will protonate

the pyridine, making extraction

difficult and promoting

hydrolysis.[1] Keep pH > 8.[1]

Purification Precipitation

Column chromatography is

possible (Hex/EtOAc) for the

free base but often degrades

the compound on silica.[1]

Crystallization as HCl salt is

preferred.[1]

Structural Validation (Expected Data)
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1H NMR (400 MHz, DMSO-d6): The spectrum should show three distinct aromatic protons

corresponding to the pyridine ring.

~9.0 - 9.2 ppm (s, 1H, H-2 of pyridine ring / H-4 of fused system): Deshielded by adjacent N
and oxazole O.[1]

~8.6 - 8.8 ppm (d, 1H, H-6 of pyridine ring / H-6 of fused system): Adjacent to Pyridine N.[1]

~7.8 - 8.0 ppm (d, 1H, H-5 of pyridine ring / H-7 of fused system).[1]

LC-MS:

ESI+: m/z = 155.0 / 157.0 (3:1 ratio characteristic of Chlorine isotope pattern).[1]

Safety & Handling
POCl3: Highly corrosive and reacts violently with water.[1] All glassware must be oven-dried.

[1] Use a base trap (NaOH solution) for the rotary evaporator.[1]

CDI: Releases CO2.[1] Do not seal the reaction vessel tightly; use a bubbler.

Product: The 2-chloro derivative is a potent electrophile.[1] Avoid skin contact; it may cause

sensitization.[1]
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Product Identification

CAS Registry No. 1258650-05-3 (2-Chlorooxazolo[5,4-c]pyridine hydrochloride).[4][1]

[5][6][7]

Source:[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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